L-Phenylalanyl-N-benzyl-L-lysinamide
Description
L-Phenylalanyl-N-benzyl-L-lysinamide is a synthetic dipeptide derivative combining L-phenylalanine and L-lysine residues, modified with a benzyl group at the lysinamide position. Its structure includes a phenylalanine moiety linked to a benzyl-substituted lysinamide, resulting in the molecular formula C₂₁H₂₈N₄O₂ and a molecular weight of 376.48 g/mol . Its benzyl group enhances lipophilicity, which may improve membrane permeability compared to unmodified lysine derivatives .
Properties
CAS No. |
666751-63-9 |
|---|---|
Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-benzylhexanamide |
InChI |
InChI=1S/C22H30N4O2/c23-14-8-7-13-20(22(28)25-16-18-11-5-2-6-12-18)26-21(27)19(24)15-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-16,23-24H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
InChI Key |
OVDXPFJTJRKNOL-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-benzyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine and L-lysine to prevent unwanted side reactions. The protected L-phenylalanine is then coupled with N-benzyl-L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N-benzyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The peptide bond can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
L-Phenylalanyl-N-benzyl-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-benzyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with amino acid residues in the target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Phenylalanyl-N-benzyl-L-lysinamide with structurally or functionally related compounds, emphasizing molecular properties, substituents, and biological relevance:
Key Findings:
Structural Modifications and Lipophilicity: The benzyl group in this compound increases lipophilicity compared to its N-butyl analog (Glycinamide, L-phenylalanyl-N-butyl), which may enhance blood-brain barrier penetration .
Biological Activity :
- Compounds like Z-Phe-Ala-NH₂ (Cbz-protected) are used in protease inhibition assays due to their stable amide bonds, suggesting similar applications for this compound in enzyme-targeted drug discovery .
- N-Benzylacetamide () is a reagent in anticonvulsant drug synthesis, highlighting the benzyl group’s utility in central nervous system (CNS) drug development.
Synthetic Complexity :
- This compound requires multi-step synthesis involving benzylation and peptide coupling, akin to methods described for darobactin analogs in . In contrast, simpler analogs like N-butyl derivatives () may involve fewer purification steps.
Stability and Impurity Profiles :
- Impurity standards for phenylalanine derivatives () indicate that benzyl-substituted compounds may require rigorous quality control to avoid by-products like valine or tyrosine analogs.
Research Implications and Gaps
- Pharmacokinetic Data : While structural analogs like Z-Phe-Ala-NH₂ have documented stability in serum , pharmacokinetic studies for this compound are absent in the provided evidence.
- Antioxidant Potential: Hydroxamic acid derivatives () show radical scavenging activity in DPPH assays, but similar testing for this compound is unreported.
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